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Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B165301 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-chlorobutane,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols are provided, and key aspects of the data are visualized

through diagrams. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 2-chlorobutane (CH₃CHClCH₂CH₃), both ¹H and

¹³C NMR spectra offer unique insights into its atomic arrangement.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 2-chlorobutane displays four distinct signals, corresponding to the

four unique proton environments in the molecule.[1] The integration ratio of these signals is

3:1:2:3, which aligns with the number of protons in each environment.[1]
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Signal Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (next to CH₂) ~1.0 Triplet 3H

CH₃ (next to CHCl) ~1.5 Doublet 3H

CH₂ ~1.7 Multiplet 2H

CHCl ~4.0 Hextet 1H

Diagram of 2-Chlorobutane with Proton Assignments for ¹H NMR

A diagram illustrating the four unique proton environments in 2-chlorobutane.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of 2-chlorobutane shows four signals, indicating four distinct carbon

environments.[2] The chemical shifts are influenced by the electronegativity of the chlorine

atom, with the carbon atom bonded directly to the chlorine (CHCl) appearing most downfield.[2]

Signal Assignment Chemical Shift (δ, ppm)

CH₃ (terminal) ~11

CH₃ (adjacent to CHCl) ~25

CH₂ ~34

CHCl ~60

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-chlorobutane exhibits characteristic

absorption bands.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2880-3080 C-H stretching Alkyl C-H

~1300-1500 C-H bending Alkyl C-H

~580-780 C-Cl stretching Chloroalkane

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and

contains a complex pattern of absorptions that is unique to the molecule.[3]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of 2-chlorobutane provides

information about its molecular weight and fragmentation pattern.

Key Spectral Data
Molecular Ion (M⁺): Two molecular ion peaks are observed at m/z 92 and 94.[4] This is due

to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of

approximately 3:1.[4] Consequently, the M⁺ peak at m/z 92 ([C₄H₉³⁵Cl]⁺) and the M+2 peak

at m/z 94 ([C₄H₉³⁷Cl]⁺) appear in a roughly 3:1 intensity ratio.[4]

Base Peak: The base peak, which is the most abundant ion, is observed at m/z 57.[4] This

corresponds to the secondary carbocation [CH₃CH⁺CH₂CH₃] formed by the loss of a

chlorine radical.[4]

Other Significant Fragments: Other notable fragments include ions at m/z 63 and 65,

corresponding to [CH₃CH³⁵Cl]⁺ and [CH₃CH³⁷Cl]⁺ respectively, and an ion at m/z 56.[5]
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m/z Ion Fragment Notes

92, 94 [C₄H₉Cl]⁺
Molecular ion peaks (M⁺,

M+2), ratio ~3:1

63, 65 [CH₃CHCl]⁺
Fragment from C-C bond

cleavage

57 [C₄H₉]⁺ Base Peak, loss of Cl•

56 [C₄H₈]⁺ Loss of HCl

Diagram of 2-Chlorobutane Mass Spectrometry Fragmentation

Major Fragmentation Pathways of 2-Chlorobutane

[CH₃CH(Cl)CH₂CH₃]⁺
m/z = 92, 94

[CH₃CHCH₂CH₃]⁺
m/z = 57 (Base Peak)

- Cl•

[CH₃CHCl]⁺
m/z = 63, 65

- C₂H₅•

[C₄H₈]⁺
m/z = 56

- HCl

Click to download full resolution via product page

A diagram showing the primary fragmentation pathways of the 2-chlorobutane molecular ion.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation (Liquid Sample):

A small quantity of liquid 2-chlorobutane (a few drops) is added to approximately 0.6-0.7 mL

of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.
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A small amount of a reference standard, such as tetramethylsilane (TMS), is often included

in the solvent to provide a reference signal at 0.00 ppm.

The solution is thoroughly mixed to ensure homogeneity.

The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette, often

with a small cotton or glass wool plug to filter out any particulate matter.

The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction

decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain

spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio. A larger number of scans is usually required due to

the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation and Data Acquisition:

The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a

suitable solvent (e.g., isopropanol) and allowed to dry.

A background spectrum of the clean, empty ATR crystal is collected.

A small drop of liquid 2-chlorobutane is placed directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

The sample spectrum is then recorded. The instrument software automatically ratios the

sample spectrum against the background spectrum to produce the final absorbance or
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transmittance spectrum.

After the measurement, the sample is carefully wiped from the crystal using a soft tissue and

an appropriate solvent.

Mass Spectrometry (Electron Ionization)
Sample Introduction and Ionization:

A small amount of liquid 2-chlorobutane is injected into the gas chromatograph (GC) inlet,

where it is vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through a chromatographic

column to separate it from any impurities.

The separated 2-chlorobutane elutes from the GC column and enters the ion source of the

mass spectrometer.

In the ion source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

abundance versus m/z.

General Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b165301?utm_src=pdf-body
https://www.benchchem.com/product/b165301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis of 2-Chlorobutane

Obtain Pure Sample
of 2-Chlorobutane

Prepare NMR Sample
(in CDCl₃)

Prepare IR Sample
(Neat Liquid on ATR)

Prepare MS Sample
(Dilute for GC-MS)

Acquire ¹H and ¹³C NMR Spectra Acquire IR Spectrum Acquire Mass Spectrum

Analyze NMR Data
(Chemical Shifts, Multiplicity, Integration)

Analyze IR Data
(Functional Group Identification)

Analyze MS Data
(Molecular Ion, Fragmentation)

Elucidate and Confirm
Molecular Structure

Click to download full resolution via product page

A flowchart outlining the general workflow for the spectroscopic analysis of 2-chlorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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